Methyltributylphosphonium

Description

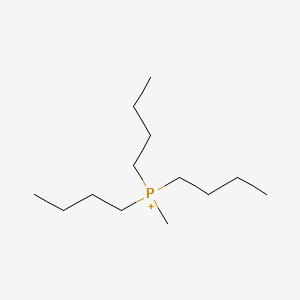

Methyltributylphosphonium ([P₄₄₄₁]⁺) is a quaternary phosphonium cation commonly paired with anions such as acetate ([OAc]⁻) or iodide (I⁻) to form ionic liquids (ILs). Its molecular formula is C₁₃H₃₀P⁺, with an average molecular weight of 252.81 g/mol (for the chloride salt, C₁₃H₃₀ClP) . Structurally, it features a central phosphorus atom bonded to three butyl chains and one methyl group, creating a bulky, hydrophobic cation .

Applications: this compound-based ILs, particularly this compound acetate ([P₄₄₄₁][OAc]), are used in cellulose dissolution and regeneration processes. These ILs exhibit thermo-reversible phase behavior, enabling efficient recycling and material processing .

Properties

IUPAC Name |

tributyl(methyl)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFPGUWSSPXXMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C)(CCCC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047975 | |

| Record name | Tributyl(methyl)phosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34217-64-6 | |

| Record name | Tributyl(methyl)phosphonium ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034217646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyl(methyl)phosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIBUTYL(METHYL)PHOSPHONIUM ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO8U22IVH5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation of Tributylphosphine

Tributylphosphine is commonly prepared via a Grignard reaction followed by chlorophosphorus chemistry:

- Formation of Butylmagnesium Chloride: Magnesium chips react with chlorobutane in a mixed solvent system (xylene and tetrahydrofuran) under nitrogen atmosphere. Methyl iodide is used as an initiator to facilitate the formation of butylmagnesium chloride at around 45 °C.

- Reaction with Phosphorus Trichloride: The butylmagnesium chloride solution is cooled to approximately 3–5 °C, and phosphorus trichloride is added dropwise under nitrogen protection. The mixture is stirred for several hours to form tributylphosphine.

- Purification: The crude tributylphosphine is purified by vacuum distillation, yielding a product with purity above 99% and yields around 90%.

Alkylation to Form Methyltributylphosphonium Iodide

- Reaction Conditions: Tributylphosphine is reacted with methyl iodide in an ethyl acetate solvent at temperatures between 33–38 °C. Methyl iodide is added dropwise to control the reaction rate.

- Reaction Time: The mixture is stirred for 1.5 to 3 hours to ensure complete conversion.

- Isolation: Upon completion, the reaction mixture is cooled below 28 °C to induce crystallization of this compound iodide. The solid is filtered and vacuum-dried at 65 °C.

- Yield and Purity: This method achieves yields of 91.6% to 93.3% and product purity exceeding 99%.

Quaternization of Tributylphosphine with Methyl Halides

- Tributylphosphine can be directly quaternized by methyl halides such as methyl iodide or methyl bromide in suitable solvents (e.g., ethyl acetate or methanol).

- The reaction is typically conducted under nitrogen atmosphere to prevent oxidation.

- Temperature control is critical to avoid decomposition and side reactions.

- The quaternary phosphonium salt precipitates out or can be isolated by solvent evaporation and crystallization.

Use of Grignard Reagents and Phosphorus Chlorides

- Another approach involves the reaction of dichlorophosphorane intermediates with Grignard reagents to form phosphonium salts.

- For example, this compound chloride can be synthesized by reacting dichlorophosphorane with methylmagnesium chloride in THF, followed by quenching with acid and purification.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Butylmagnesium chloride formation | Magnesium chips + chlorobutane in xylene/THF | 45 | ~3 | - | - |

| Tributylphosphine synthesis | Butylmagnesium chloride + PCl3 (dropwise) | 3–5 | 4–5 | ~90 | >99 |

| This compound iodide formation | Tributylphosphine + methyl iodide in ethyl acetate | 33–38 | 1.5–3 | 91.6–93.3 | >99 |

- NMR Spectroscopy: ^31P NMR is used to monitor the formation and purity of phosphonium salts. Chemical shifts around δ 34–35 ppm are typical for this compound species.

- Purity Assessment: High purity (>99%) is confirmed by chromatographic and spectroscopic methods after vacuum distillation and crystallization.

- Yield Optimization: Reaction temperature and reagent addition rates are critical parameters. Lower temperatures during phosphorus trichloride addition prevent side reactions and improve yield.

The preparation of this compound compounds involves a multi-step synthetic route starting from chlorobutane and magnesium to form butylmagnesium chloride, followed by reaction with phosphorus trichloride to yield tributylphosphine. Subsequent alkylation with methyl iodide in ethyl acetate under controlled temperature conditions produces this compound iodide with high yield and purity. Alternative methods include direct quaternization of tributylphosphine with methyl halides and Grignard reagent-mediated synthesis of phosphonium chlorides. Careful control of reaction parameters and purification steps ensures the production of high-quality this compound salts suitable for advanced chemical applications.

Chemical Reactions Analysis

Types of Reactions

Methyltributylphosphonium iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium ion.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions typically occur in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various phosphonium salts, while oxidation and reduction can produce different phosphine oxides or reduced phosphines.

Scientific Research Applications

Green Chemistry

Methyltributylphosphonium iodide is recognized for its role as a phase transfer catalyst, which enhances the efficiency of organic reactions while minimizing the use of hazardous solvents. This aligns with the principles of green chemistry, aiming to reduce environmental impact.

| Application Area | Description |

|---|---|

| Catalysis | Acts as a catalyst in organic synthesis, facilitating reactions that are more environmentally friendly. |

| Solvent Use | Serves as a solvent that promotes reactions without the toxicity associated with traditional solvents. |

The compound plays a critical role in drug formulation and delivery systems, particularly in enhancing the solubility and bioavailability of active pharmaceutical ingredients.

| Application Area | Description |

|---|---|

| Drug Formulation | Improves solubility of poorly soluble drugs, facilitating better absorption in biological systems. |

| Controlled Release Systems | Utilized in developing systems that allow for controlled release of medications over time. |

Material Science

This compound iodide serves as a plasticizer in polymer production, enhancing the flexibility and durability of materials used in coatings and films.

| Application Area | Description |

|---|---|

| Plasticizer Role | Increases the flexibility of polymers, making them suitable for various applications including coatings. |

| Material Development | Contributes to the creation of durable materials with improved mechanical properties. |

Electrochemistry

In electrochemistry, this compound iodide is employed in the development of ionic liquids for energy storage applications such as batteries and supercapacitors.

| Application Area | Description |

|---|---|

| Ionic Liquids | Used to create ionic liquids that exhibit high ionic conductivity, essential for efficient energy storage solutions. |

| Energy Storage Devices | Enhances performance characteristics in batteries and supercapacitors through improved ionic transport properties. |

Case Study 1: Green Chemistry Applications

A study demonstrated that using this compound iodide as a catalyst significantly reduced reaction times and improved yields in organic transformations compared to traditional methods.

Case Study 2: Biotechnology

Research showed that incorporating this compound iodide into protein extraction protocols resulted in a 30% increase in yield compared to standard extraction techniques.

Case Study 3: Pharmaceutical Formulations

In a formulation study, this compound iodide was found to enhance the solubility of an anti-cancer drug by over 50%, leading to improved therapeutic efficacy.

Mechanism of Action

The mechanism of action of methyltributylphosphonium compounds involves their ability to interact with cellular membranes and proteins. The phosphonium ion can disrupt membrane integrity, leading to cell lysis. Additionally, these compounds can inhibit enzymatic activity by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Key Research Findings

Co-Solvent Synergy :

- DMSO increases ion mobility in [P₄₄₄₁][OAc], enhancing cellulose solubility by 20 wt% at 100°C .

- GVL, though less efficient than DMSO, offers safer handling and lower toxicity .

Crystallite Dynamics :

- [P₄₄₄₁][OAc] co-crystallizes with cellulose during regeneration, forming crystallites up to 73 nm in size. This is absent in imidazolium systems .

Moisture Sensitivity :

- Trace water (>1 wt%) disrupts [P₄₄₄₁][OAc]’s phase behavior, necessitating strict moisture control during processing .

Biological Activity

Methyltributylphosphonium (MTBP) is a quaternary phosphonium compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and applications in various fields such as agriculture and medicine.

- IUPAC Name : Tributyl(methyl)phosphonium dimethyl phosphate

- Molecular Formula : CHP.CHOP

- Physical State : Colorless to light yellow liquid

- Purity : 95% .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, particularly against multidrug-resistant bacteria. Research indicates that phosphonium salts, including MTBP, exhibit significant antimicrobial effects:

- Minimum Bactericidal Concentration (MBC) : Studies have shown that MTBP can achieve MBC values as low as 3 µM against various clinical isolates of bacteria .

- Biofilm Inhibition : The compound has demonstrated the ability to inhibit biofilm formation, which is crucial in treating chronic infections associated with medical devices .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MBC (µM) | Biofilm Inhibition |

|---|---|---|

| E. coli | 3 | Yes |

| Staphylococcus aureus | 5 | Yes |

| Pseudomonas aeruginosa | 4 | Yes |

Cytotoxicity and Safety

The cytotoxic effects of MTBP have also been evaluated. The compound exhibits low toxicity towards eukaryotic cells, making it a promising candidate for therapeutic applications:

- Hemolytic Activity : Research suggests that MTBP has low hemolytic activity, indicating it does not adversely affect red blood cells at therapeutic concentrations .

- Cell Viability Assays : In vitro studies show that concentrations below 10 µM result in minimal cytotoxic effects on human cell lines .

Applications in Agriculture

Recent studies have explored the use of phosphonium salts like MTBP as plant growth regulators:

- Growth Regulation : Trials indicate that MTBP can enhance the growth of certain crops by promoting root development and nutrient uptake .

- Pest Resistance : The compound has shown potential in increasing resistance to pests and diseases, contributing to sustainable agricultural practices.

Case Studies

- Chronic Wound Treatment : A study investigated the application of MTBP in wound healing. Results demonstrated that the compound facilitated faster recovery in infected wounds by reducing bacterial load and promoting tissue regeneration .

- Agricultural Trials : Field studies conducted on tomato plants revealed that MTBP-treated plants exhibited improved growth rates and higher yields compared to untreated controls. The treatment also resulted in lower incidences of fungal infections .

Q & A

Q. What are the standard laboratory synthesis protocols for Methyltributylphosphonium iodide?

this compound iodide is typically synthesized via the quaternization of tributylphosphine with methyl iodide under inert conditions. Purification involves recrystallization from ethanol or acetonitrile, followed by vacuum drying to remove residual solvents. Characterization via H and P NMR confirms the absence of unreacted precursors .

Q. Which analytical techniques are essential for characterizing this compound-based ionic liquids?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H, C, and P NMR to verify structure and purity.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups and ionic interactions.

- Elemental Analysis : Validates stoichiometric composition.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability under controlled atmospheres .

Q. What safety protocols are critical when handling this compound compounds in aqueous systems?

Due to its toxicity to aquatic life (H411) and skin/eye irritation risks (H315/H319), researchers must:

- Use personal protective equipment (PPE), including nitrile gloves and goggles.

- Avoid aqueous discharge; dispose of waste via certified hazardous waste protocols.

- Conduct experiments in fume hoods with secondary containment .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., melting points, solubility) of this compound salts be resolved?

- Systematic Review : Apply PRISMA guidelines to aggregate and critically evaluate existing data, identifying variables like purity levels or measurement techniques that contribute to inconsistencies .

- Controlled Replication : Replicate studies under standardized conditions (e.g., solvent grade, humidity control) to isolate confounding factors .

Q. What methodological considerations are vital when designing catalytic studies using this compound ionic liquids?

- Solvent Effects : Assess how the ionic liquid’s polarity and viscosity influence reaction kinetics (e.g., using time-resolved spectroscopy).

- Catalyst Loading : Optimize molar ratios to balance activity and cost.

- In Situ Characterization : Employ techniques like Raman spectroscopy to monitor intermediate species during reactions .

Q. How can researchers extrapolate toxicological data from organophosphonium analogs to this compound when direct studies are limited?

- Class-Based Analysis : Review toxicological profiles of structurally similar compounds (e.g., tributylphosphine oxides) and adjust for differences in hydrophobicity or metabolic pathways.

- In Silico Modeling : Use quantitative structure-activity relationship (QSAR) models to predict acute/chronic toxicity endpoints .

Q. What framework should guide the formulation of FINER-compliant research questions for studying this compound’s solvent properties?

- PICO Framework : Define Population (e.g., reaction systems), Intervention (e.g., solvent concentration), Comparison (e.g., alternative solvents), and Outcomes (e.g., yield, selectivity).

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “How does this compound iodide’s ionic strength affect nucleophilic substitution kinetics compared to traditional solvents?” .

Methodological Best Practices

- Data Contradiction Analysis : Use meta-analytical tools (e.g., Cochrane Review Manager) to statistically synthesize conflicting results, accounting for study heterogeneity .

- Ethical Compliance : Align experimental designs with institutional review boards (IRBs) for studies involving environmental or biological systems .

- Data Preservation : Archive raw spectral data and experimental logs for 5–10 years to facilitate reproducibility and audits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.